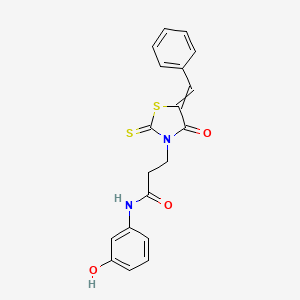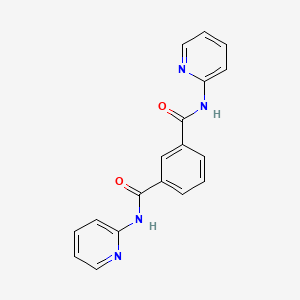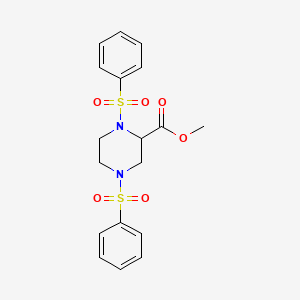![molecular formula C14H14N4O2S B10811498 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine is a chemical compound with the molecular formula C14H14N4O2S and a molecular weight of 302.3516 . This compound is of interest due to its unique structure, which combines a purine base with a methoxyphenoxyethylsulfanyl group, potentially offering diverse chemical and biological properties.
Métodos De Preparación
The synthesis of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-(2-methoxyphenoxy)ethylsulfanyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with a thiolating agent to introduce the sulfanyl group.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Aplicaciones Científicas De Investigación
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethylsulfanyl group may enhance the compound’s ability to bind to these targets, potentially modulating their activity. The purine base can interact with nucleic acids or proteins, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine include other purine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. Some examples include:
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with a methyl group instead of a methoxy group.
6-[2-(2-ethoxyphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H14N4O2S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-10-4-2-3-5-11(10)20-6-7-21-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
Clave InChI |
RECFDWBJJSFKPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10811427.png)
![4-[Hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B10811430.png)
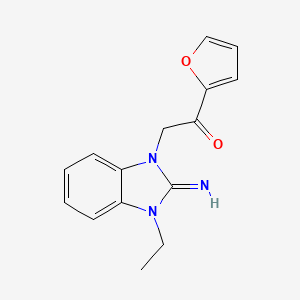
![N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B10811446.png)
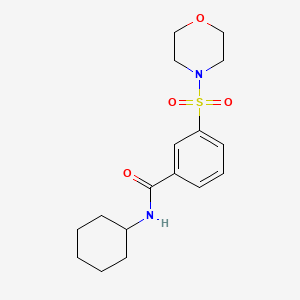
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![5-[(4-Chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811469.png)
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)

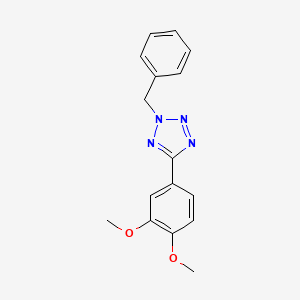
![6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B10811494.png)
